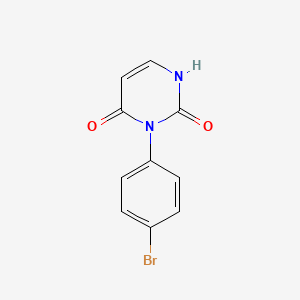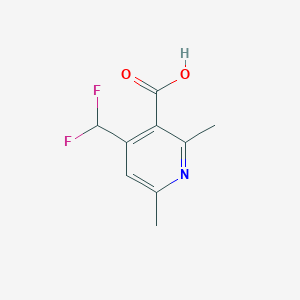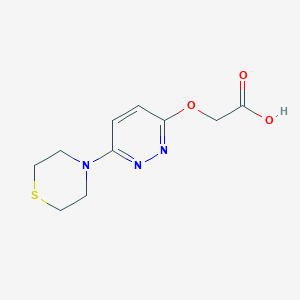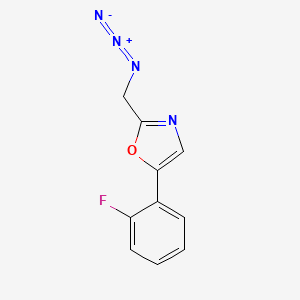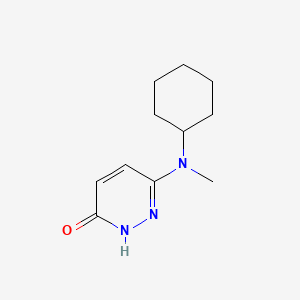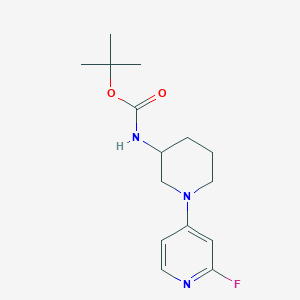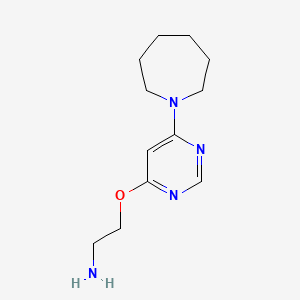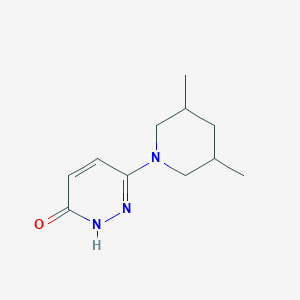
6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one consists of a pyrimidine core with a 3-chlorophenyl group and a difluoromethyl group attached.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one have been synthesized and evaluated for their antimicrobial activities. These studies have generated pyrimidine derivatives demonstrating moderate activity against Gram-positive, Gram-negative bacteria, and fungi at specific concentrations. The synthesis process involves complex chemical reactions that yield compounds with potential as antimicrobial agents (J.V.Guna & D.M.Purohit, 2012; Cherkupally Sanjeeva Reddy et al., 2010).
Crystal Structure Analysis
The crystal structure of derivatives of this compound, such as nuarimol (a pyrimidine fungicide), has been studied. This research highlights the molecular configuration, showcasing dihedral angles and hydrogen bonding that contribute to its stability and potential functionalities. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds (Gihaeng Kang et al., 2015).
Quantum Chemical Characterization
Quantum chemical methods have been employed to characterize hydrogen bonding sites in pyrimidine compounds derivatives. This analysis identifies major hydrogen bonding sites, providing insights into the molecular interactions and stability of these compounds. Such studies are essential for designing molecules with desired chemical properties and biological activities (Yafigui Traoré et al., 2017).
Corrosion Inhibition
Pyrimidine derivatives have been evaluated for their potential as corrosion inhibitors, demonstrating effectiveness in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is critical. The inhibitory efficiency of these compounds is attributed to their ability to form a protective layer on the metal surface, reducing corrosion rate (Khaled Abdelazim et al., 2021).
Future Directions
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-7-3-1-2-6(4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPITBADDIDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=O)NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


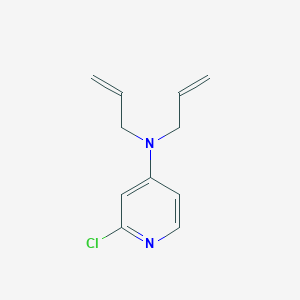
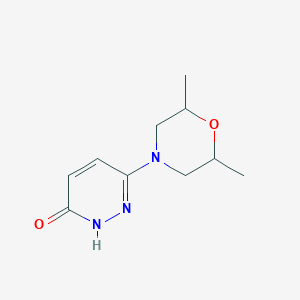
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)
